molecular formula C6H5ClF3NS B1437140 5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole CAS No. 1171310-98-7

5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B1437140
CAS No.: 1171310-98-7
M. Wt: 215.62 g/mol
InChI Key: GRRDOOGTCFIIHZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole (CAS 1171310-98-7) is a valuable chemical intermediate in scientific research and development. Its molecular structure, which features both a reactive chloromethyl group and a stable trifluoromethyl group attached to a thiazole core, makes it a versatile building block for constructing more complex, functional molecules . This compound is primarily employed in the synthesis of active ingredients for pharmaceuticals and agrochemicals . In medicinal chemistry, the thiazole ring is a common pharmacophore, and researchers utilize this compound in the development of potential enzyme inhibitors or receptor modulators . In agrochemical research, the presence of the trifluoromethyl group is known to enhance the stability and biological efficacy of molecules, contributing to the creation of novel pesticides and herbicides . The chloromethyl group is a key reactive site that allows for further structural elaboration through various nucleophilic substitution reactions. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-(chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRDOOGTCFIIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by its unique trifluoromethyl and chloromethyl substituents. The presence of these groups enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula: C6H4ClF3N2S
Molecular Weight: 210.62 g/mol

Synthesis Methods

The synthesis of this compound typically involves the chlorination of 2-methyl-4-(trifluoromethyl)thiazole using chloromethyl methyl ether or similar reagents under controlled conditions to ensure high yield and purity. The following table summarizes common synthetic routes:

Step Reagent Condition Yield
12-Methyl-4-(trifluoromethyl)thiazoleChlorination with SOCl2High
2Chloromethyl methyl etherRefluxModerate
3PurificationColumn chromatographyHigh

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacteria and fungi. The trifluoromethyl group is believed to enhance this activity by increasing the compound's ability to penetrate microbial membranes.

Anticancer Activity

Recent investigations have explored the potential anticancer properties of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer and leukemia. The mechanism appears to involve the inhibition of key signaling pathways involved in cell growth and survival.

"The incorporation of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines due to improved binding affinity to target proteins" .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of Pim kinases, which are often overexpressed in certain cancers. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

  • Prostate Cancer Inhibition:
    A study conducted on prostate cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 < 10 µM). The compound induced apoptosis through activation of caspase pathways.
  • Antimicrobial Efficacy:
    In a series of tests against Gram-positive and Gram-negative bacteria, the compound displayed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating effective antimicrobial properties comparable to established antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Compound Name CAS Number Substituents Molecular Weight Key Properties
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole 1171310-98-7 5-ClCH₂, 2-CH₃, 4-CF₃ 215.62 High purity (98%), potential metabolic stability
5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole 317318-97-1 5-ClCH₂, 4-CH₃, 2-(4-CF₃C₆H₄) 291.72 Larger aromatic substituent; stored at RT, solubility data available
4-(Chloromethyl)-2-phenyl-1,3-thiazole 4771-31-7 4-ClCH₂, 2-C₆H₅ 195.67 Melting point: 49–50°C; simpler structure
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate N/A 5-CF₃, 4-COOEt, 2-C₆H₅ 315.32 Coplanar structure; no hydrogen bonding in crystal lattice

Key Observations :

  • Aromatic vs.

Physicochemical Properties

  • Solubility: Limited data exist for the target compound, but analogs like 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole are soluble in organic solvents (e.g., DMF) .
  • Stability : The chloromethyl group’s reactivity necessitates careful storage (room temperature recommended) .
  • Melting Points : Simpler analogs (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole) melt at 49–50°C, suggesting higher crystallinity than bulkier derivatives .

Preparation Methods

Key Steps

This method avoids the use of toxic solvents and complex post-processing, enabling a one-pot three-step reaction with high yield and purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Parameters Notes
Chlorination Trifluoroacetic ethyl acetoacetate + chlorosulfuric acid Molar ratio chlorosulfuric acid: 0.92–0.98; Temp: -15°C to -5°C; Addition time ~2–2.5 h; Hold temp 5–15°C for 10–18 h Avoids overchlorination; vacuum distillation recovers unreacted ester
Cyclization Thioacetamide + dehydrated alcohol Molar ratio thioacetamide: 1.02–1.06; Alcohol: 2.0–3.2 times weight of chlorinated ester; Reflux 8–12 h Direct use of reaction mixture for next step without purification
Hydrolysis Sodium hydroxide aqueous solution + acidification Stirring 2–3 h; acidify to pH=1; aging 2 h Ethanol recovered by decompression; simplified workup

Yields and Purity

Embodiment Yield (%) Purity (HPLC %) Melting Point (°C)
1 93.5 98.8 163.5–165.0
2 92.2 98.7 163.5–165.0
3 91.7 99.0 164.5–166.0

The yields are consistently above 90%, with high purity and reproducible melting points, indicating a robust process.

Analytical and Practical Considerations

  • Avoidance of overchlorination is critical to maintain high yield and purity; controlled addition rates and temperature profiles are essential.
  • Use of dehydrated alcohol as solvent in cyclization avoids toxic solvents and complex neutralization steps.
  • Vacuum distillation is used to recover unreacted starting materials, improving cost-efficiency.
  • The process is designed for one-pot operation , reducing waste and simplifying industrial scale-up.
  • Post-reaction ethanol recovery reduces environmental impact and operational costs.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Conditions Advantages Limitations
Chlorosulfuric acid chlorination + thioacetamide cyclization Trifluoroacetic ethyl acetoacetate, chlorosulfuric acid, thioacetamide, dehydrated alcohol Low temp chlorination (-15 to -5°C), reflux cyclization, alkaline hydrolysis High yield (>90%), high purity, one-pot, environmentally friendly Requires precise temperature and reagent control
Allyl isothiocyanate chlorination + oxidation Allyl isothiocyanate, chlorinating and oxidizing agents Low temp chlorination (-40 to +30°C), oxidation, crystallization Established for simpler thiazoles Less suitable for trifluoromethyl derivatives, purity issues

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole?

A primary method involves alkaline hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate. This reaction uses NaOH in ethanol/water (1:1 ratio) under reflux (358 K, 1.5 hours), followed by acidification with HCl to precipitate the product. Recrystallization from ethyl acetate yields pure crystals (85% yield) . Alternative routes include coupling reactions with chlorobenzyl derivatives under catalytic conditions, such as Bleaching Earth Clay in PEG-400 at 70–80°C .

Q. What spectroscopic methods are critical for structural validation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the chloromethyl group (δ ~4.5–5.0 ppm) and trifluoromethyl group (¹³C NMR: δ ~120–125 ppm, split due to CF₃ coupling) .
  • FT-IR : Stretching vibrations for C-Cl (~650 cm⁻¹) and CF₃ (~1150–1250 cm⁻¹) .
  • Elemental analysis : Matching experimental C, H, N values with theoretical calculations (e.g., 69.48% C, 5.55% H, 7.38% N observed vs. 69.15% C, 5.30% H, 7.12% N calculated) .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization in solvents like ethyl acetate or dichloromethane removes impurities. Melting point consistency (e.g., 91–93°C for analogs) further confirms purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility of intermediates .
  • Catalyst tuning : Bleaching Earth Clay (pH 12.5) enhances coupling efficiency in heterocyclic systems .
  • Temperature control : Maintaining 70–80°C prevents side reactions (e.g., trifluoromethyl group decomposition) .
  • Workup refinement : Ice-water quenching minimizes hydrolysis of reactive intermediates like chloromethyl groups .

Q. What strategies address discrepancies in spectroscopic or elemental analysis data?

  • NMR inconsistencies : Use deuterated solvents to avoid residual proton interference. For CF₃ groups, ¹⁹F NMR can resolve splitting ambiguities .
  • Elemental analysis deviations : Dry samples under vacuum to remove moisture. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

  • Functional group modification : Replace the chloromethyl group with bromomethyl or azidomethyl via nucleophilic substitution (e.g., using NaBr or NaN₃) .
  • Heterocyclic coupling : Attach triazole or thiadiazole moieties via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .
  • Bioisosteric replacement : Substitute trifluoromethyl with difluoromethyl or pentafluorosulfanyl groups to modulate lipophilicity .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with controlled cooling during NaOH addition to prevent thermal degradation .
  • Purification bottlenecks : Switch from recrystallization to column chromatography for large batches, using silica gel and hexane/ethyl acetate gradients .
  • Safety protocols : Handle chloromethyl intermediates in fume hoods with personal protective equipment (PPE) due to toxicity risks .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting NMR data for similar thiazole derivatives?

  • Example : Aromatic proton splitting patterns may vary due to substituent electronic effects. Compare with computed NMR spectra (DFT calculations) to assign signals accurately .
  • Resolution : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded regions (e.g., δ 7.0–8.0 ppm for aryl groups) .

Q. Why might elemental analysis results deviate from theoretical values, and how is this resolved?

  • Common causes : Hygroscopic samples, incomplete combustion, or residual solvents.
  • Solutions : Dry compounds at 60°C under vacuum for 24 hours. Perform combustion analysis in triplicate and average results .

Methodological Best Practices

Q. What analytical workflows ensure robust characterization of novel derivatives?

Synthetic validation : Confirm reaction completion via TLC or HPLC .

Spectroscopic profiling : Acquire ¹H/¹³C NMR, FT-IR, and HRMS .

Crystallography : For unambiguous structure determination, grow single crystals and perform X-ray diffraction (as done for analogs in ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole

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